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Introduction

C3 Glomerulopathy (C3G) is a group of rare and severe kidney diseases characterized by the
dysregulation of the complement system's alternative pathway.[1] This leads to the dominant
deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive
kidney damage. AMY-101, a synthetic peptide analog of compstatin (also known as Cp40), is a
potent inhibitor of complement component C3. By targeting the central component of the
complement cascade, AMY-101 offers a promising therapeutic strategy for C3G.[2][3] These
application notes provide a summary of the preclinical data for AMY-101 in C3G and detailed
protocols for its use in in vitro models to study the disease's pathogenesis.

Mechanism of Action of AMY-101

AMY-101 is a 14-amino-acid cyclic peptide that binds to C3 and its activated form, C3b.[2][3]
This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby
halting the amplification of the complement cascade. This inhibition occurs at a central point in
the complement system, effectively blocking all three pathways of complement activation
(classical, lectin, and alternative). In C3G, where the alternative pathway is constitutively active,
AMY-101's ability to block the C3 amplification loop is key to its therapeutic potential.

Preclinical Data Summary
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In vitro studies using serum from patients with C3G have demonstrated the efficacy of AMY-
101 (Cp40) in correcting complement dysregulation. The following tables summarize the key
findings from a pivotal study by Zhang et al. (2015).

AMY-101 (Cp40)

Experiment Patient Cohort Key Finding _
Concentration
o ) Prevention of sheep
Inhibition of Abnormal 9 C3G Patients (7 o
) erythrocyte lysis in 10 uM
Hemolysis DDD, 2 C3GN) )
patient sera.
Prevention of the
Inhibition of Abnormal 9 C3G Patients (7 generation of C3 10 UM
C3 Conversion DDD, 2 C3GN) degradation products H
(iC3b).
Prevention of
Inhibition of C3 ) o
N 13 C3G Patients (5 hemolysis in a C3Nef-
Nephritic Factor N ) 5uM
o DDD, 8 C3GN) sensitized hemolytic
(C3Nef) Activity
assay.

Inhibition of C4 )
- _ Prevention of C5 -
Nephritic Factor 3 C3G Patients ) Not specified
o convertase formation.
(C4Nef) Activity

DDD: Dense Deposit Disease; C3GN: C3 Glomerulonephritis

Experimental Protocols

Here are detailed protocols for key in vitro experiments to study the effect of AMY-101 on C3G
pathogenesis, based on the methodologies described in the literature.

Alternative Pathway Hemolytic Assay with Patient
Serum

This assay assesses the ability of AMY-101 to inhibit the spontaneous, abnormal complement
activation characteristic of C3G patient serum.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

e Serum from C3G patients and healthy donors (Normal Human Serum, NHS)

« AMY-101 (Cp40)

e Sheep erythrocytes

o Magnesium-EGTA buffer (Mg2+-EGTA)

o Phosphate-buffered saline (PBS)

e Spectrophotometer

Protocol:

Wash sheep erythrocytes three times with PBS.
e Resuspend erythrocytes in Mg2+-EGTA buffer to a final concentration of 2 x 10"8 cells/mL.

e In a 96-well plate, mix 50 pL of patient serum with 50 pL of Mg2+-EGTA buffer containing
various concentrations of AMY-101 (e.g., 0-20 puM). Include a no-inhibitor control.

e Add 50 pL of the washed sheep erythrocyte suspension to each well.

 Incubate the plate at 37°C for 30 minutes.

o Centrifuge the plate at 1000 x g for 5 minutes.

e Transfer 100 pL of the supernatant to a new 96-well plate.

o Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

o Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in
water).

Immunofixation Electrophoresis for C3 Conversion
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This protocol evaluates the effect of AMY-101 on the generation of C3 breakdown products in

the presence of patient serum.

Materials:

Serum from C3G patients and healthy donors (NHS)

AMY-101 (Cp40)

Normal human serum (as an exogenous C3 source)

Mg2+-EGTA buffer

EDTA buffer

Immunofixation electrophoresis system and reagents for C3

Protocol:

Mix patient serum with pooled normal human serum (PNS) as a source of C3.

Incubate the serum mixture in the presence or absence of AMY-101 (e.g., 10 uM) in either
Mg2+-EGTA buffer (to allow alternative pathway activation) or EDTA buffer (as a negative
control) at 37°C for 30 minutes.

Perform immunofixation electrophoresis for C3 on the treated serum samples according to
the manufacturer's instructions.

Analyze the resulting gel for the presence of C3 conversion products, such as iC3b.[4]

Quantify the percentage of C3 conversion.[4]

C3 Nephritic Factor (C3Nef) Activity Assay

This assay determines if AMY-101 can block the stabilizing effect of C3Nefs on the C3

convertase.

Materials:
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IgG purified from C3G patients with known C3Nef activity

Normal Human Serum (NHS)

AMY-101 (Cp40)

Sheep erythrocytes

Buffers and reagents for C3 convertase formation (e.g., Factor B, Factor D)

Rat serum-EDTA (as a source of terminal complement components)

Protocol:

Prepare C3b-coated sheep erythrocytes.

Incubate the C3b-coated erythrocytes with purified patient IgG (containing C3Nefs) and NHS
(as a source of complement factors) in the presence or absence of AMY-101 (e.g., 5 uM).

Allow the C3 convertase to form and be stabilized by the C3Nefs.
Wash the erythrocytes to remove unbound components.

Add rat serum-EDTA to the erythrocytes to allow for the formation of the membrane attack
complex and subsequent lysis.

Quantify hemolysis as described in the hemolytic assay protocol.

Visualizations
C3G Pathogenesis and AMY-101 Intervention
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Alternative Pathway Dysregulation in C3G

AMY-101 Intervent tion

Click to download full resolution via product page

Caption: C3G pathogenesis is driven by over-activation of the alternative complement pathway.

Experimental Workflow for Testing AMY-101 Efficacy
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Caption: Workflow for evaluating AMY-101's efficacy in C3G patient samples.

Conclusion

AMY-101 demonstrates significant potential as a therapeutic agent for C3G by effectively
inhibiting the central component of the complement system. The in vitro data strongly support
its ability to correct the underlying complement dysregulation in C3G. The provided protocols
offer a framework for researchers to further investigate the pathogenesis of C3G and the
therapeutic effects of C3 inhibitors like AMY-101. These studies are crucial for advancing our
understanding of this complex disease and for the development of targeted therapies.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b605503?utm_src=pdf-body-img
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kidney Diseases Associated with Alternative Complement Pathway Dysregulation and
Potential Treatment Options - PMC [pmc.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]
o 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

e 4. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: AMY-101 in the Study
of C3 Glomerulopathy Pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605503#amy-101-application-in-studying-c3-
glomerulopathy-pathogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b605503?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5720382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5720382/
https://www.researchgate.net/publication/276512722_Compstatin_analog_Cp40_inhibits_complement_dysregulation_in_vitro_in_C3_glomerulopathy
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0038-1660858?innerWidth=412&offsetWidth=412&id=&lang=en&device=desktop
https://pmc.ncbi.nlm.nih.gov/articles/PMC4510458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4510458/
https://www.benchchem.com/product/b605503#amy-101-application-in-studying-c3-glomerulopathy-pathogenesis
https://www.benchchem.com/product/b605503#amy-101-application-in-studying-c3-glomerulopathy-pathogenesis
https://www.benchchem.com/product/b605503#amy-101-application-in-studying-c3-glomerulopathy-pathogenesis
https://www.benchchem.com/product/b605503#amy-101-application-in-studying-c3-glomerulopathy-pathogenesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605503?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

